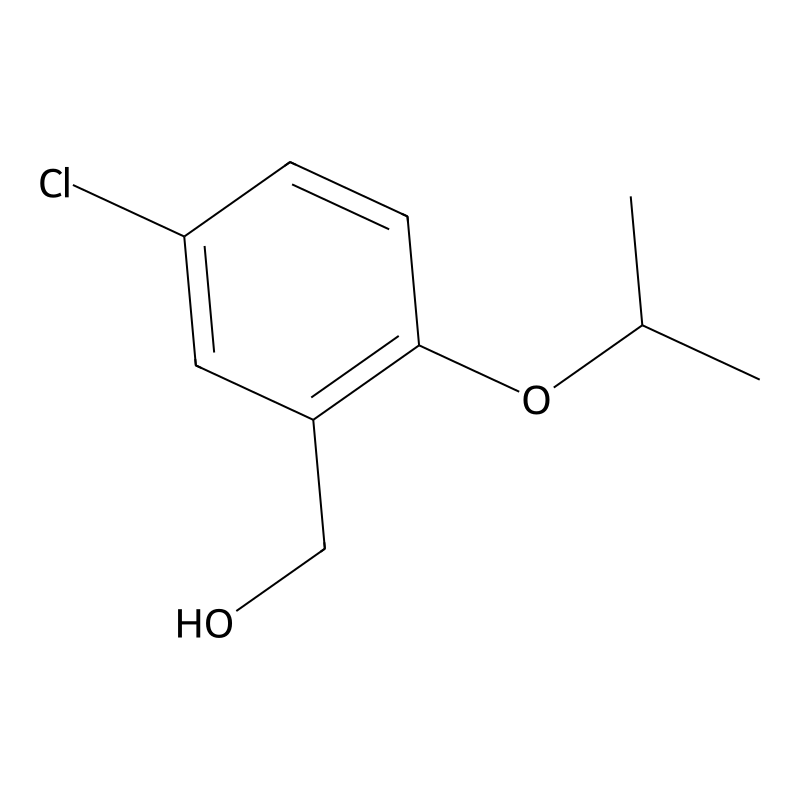

(5-Chloro-2-isopropoxyphenyl)methanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5-Chloro-2-isopropoxyphenyl)methanol is an organic compound characterized by its molecular formula C10H13ClO2. This compound features a chlorinated phenyl ring substituted at the 5-position with a chlorine atom and at the 2-position with an isopropoxy group, along with a hydroxymethyl group (-CH2OH) attached to the aromatic system. The presence of the chlorine atom and the isopropoxy group contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Reduction: The compound may be reduced to yield the corresponding phenol.

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution reactions .

Research indicates that (5-Chloro-2-isopropoxyphenyl)methanol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that compounds with similar structural features often interact with biological targets such as enzymes and receptors, which may lead to therapeutic effects. The specific mechanisms of action for this compound are still under investigation, but it is believed to modulate biochemical pathways at the cellular level .

The synthesis of (5-Chloro-2-isopropoxyphenyl)methanol can be achieved through various methods:

- Reduction of 5-Chloro-2-isopropoxybenzaldehyde: A common method involves reducing 5-chloro-2-isopropoxybenzaldehyde using sodium borohydride in methanol, which yields (5-Chloro-2-isopropoxyphenyl)methanol under mild conditions.

- Esterification Reactions: Another approach may involve esterification reactions followed by reduction steps to introduce the hydroxymethyl group.

- Grignard Reactions: Grignard reagents can also be employed to synthesize related compounds that may serve as intermediates for further modifications .

(5-Chloro-2-isopropoxyphenyl)methanol has several applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those with potential therapeutic effects.

- Agrochemicals: This compound may find utility in developing agrochemical products due to its biological activity.

- Fine Chemicals: It is used in producing specialty chemicals for industrial applications.

Studies on the interactions of (5-Chloro-2-isopropoxyphenyl)methanol with biological systems are ongoing. Preliminary research suggests that it may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of certain biological pathways. Further studies are needed to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with (5-Chloro-2-isopropoxyphenyl)methanol. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Amino-5-chloro-2-methoxyphenyl)methanol | C8H10ClNO2 | Contains an amino group instead of isopropoxy |

| (5-Chloro-2-methoxyphenyl)methanol | C8H9ClO3 | Lacks isopropoxy group; has a methoxy group |

| (5-Chloro-2-propoxyphenyl)methanol | C10H13ClO2 | Features a propoxy group instead of isopropoxy |

These compounds exhibit varying biological activities and chemical reactivity due to their structural differences. The presence of different functional groups significantly influences their interaction with biological targets and their potential applications in pharmaceuticals and other industries .